molecular formula C27H29FO10 B10773489 10-OBn-7alpha-F-gingkolide B

10-OBn-7alpha-F-gingkolide B

Cat. No.: B10773489
M. Wt: 532.5 g/mol
InChI Key: LFVHCLPCEWRXME-CLNXZACASA-N
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Description

10-OBn-7alpha-F-gingkolide B: is a derivative of ginkgolide B, a natural product isolated from the Ginkgo biloba tree. This compound is known for its unique structure, which includes a rigid cage-like twelve-carbon skeleton composed of a spiro [4.4] nonane system, a tetrahydrofuran ring, and three lactone rings. The compound has been modified by etherification at the C10 position and fluorination at the 7alpha position, resulting in enhanced biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-OBn-7alpha-F-gingkolide B involves several steps:

    Starting Material: Ginkgolide B is used as the starting material.

    Etherification: The hydroxyl group at the C10 position is etherified using benzyl bromide in the presence of a base such as potassium carbonate.

    Fluorination: The hydroxyl group at the 7alpha position is replaced with a fluorine atom using a fluorinating agent like diethylaminosulfur trifluoride (DAST).

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 10-OBn-7alpha-F-gingkolide B undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl ether group at the C10 position can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

Scientific Research Applications

10-OBn-7alpha-F-gingkolide B has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-OBn-7alpha-F-gingkolide B involves its interaction with the platelet-activating factor receptor. The compound acts as an antagonist, inhibiting the receptor’s activity and thereby reducing platelet aggregation. This action is mediated through the inhibition of the signaling pathways associated with the receptor, including the calcium signaling pathway and the neuroactive ligand-receptor interaction pathway .

Comparison with Similar Compounds

  • Ginkgolide A
  • Ginkgolide C
  • Ginkgolide J
  • Ginkgolide K

Comparison:

Properties

Molecular Formula

C27H29FO10

Molecular Weight

532.5 g/mol

IUPAC Name

(1S,6R,9S,13S,17R)-8-tert-butyl-9-fluoro-12,17-dihydroxy-16-methyl-6-phenylmethoxy-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione

InChI

InChI=1S/C27H29FO10/c1-11-19(30)35-17-15(29)25-16-13(28)14(23(2,3)4)24(25)18(34-10-12-8-6-5-7-9-12)20(31)37-22(24)38-27(25,21(32)36-16)26(11,17)33/h5-9,11,13-18,22,29,33H,10H2,1-4H3/t11?,13-,14?,15?,16?,17-,18-,22?,24?,25?,26+,27-/m0/s1

InChI Key

LFVHCLPCEWRXME-CLNXZACASA-N

Isomeric SMILES

CC1C(=O)O[C@@H]2[C@]1([C@]34C(=O)OC5C3(C2O)C6([C@H](C(=O)OC6O4)OCC7=CC=CC=C7)C([C@@H]5F)C(C)(C)C)O

Canonical SMILES

CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5F)C(C)(C)C)C(C(=O)OC6O4)OCC7=CC=CC=C7)O

Origin of Product

United States

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